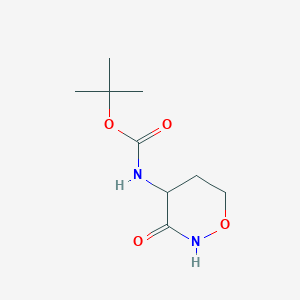

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate

Vue d'ensemble

Description

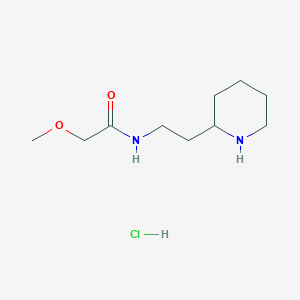

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 . It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% aqueous solution of ammonia (0.6mL) is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 117.15 . More detailed information about its physical and chemical properties can be found in databases like PubChem .Mécanisme D'action

The mechanism of action of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is not fully understood. However, it is known that this compound is a highly reactive compound and can react with a variety of substrates. This compound can also react with a variety of functional groups, such as amines, carboxylic acids, and alcohols. This compound can also react with a variety of nucleophiles, such as amines, carboxylic acids, and alcohols.

Biochemical and Physiological Effects

The effects of this compound on the biochemical and physiological processes of cells are not fully understood. However, it is known that this compound can act as an inhibitor of several enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, this compound can act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. This compound also has the ability to modulate the expression of several genes, including those involved in the regulation of cell growth, differentiation, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several advantages as a starting material for laboratory experiments. This compound is a highly reactive compound and can react with a variety of functional groups and substrates. In addition, this compound is a relatively inexpensive compound and is readily available in the laboratory. However, this compound is also a highly reactive compound and can cause unwanted side reactions in some laboratory experiments.

Orientations Futures

The future of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate in scientific research is promising. This compound has a wide range of applications in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. In addition, this compound can be used as a starting material for a variety of reactions, such as the Michael addition reaction and the Stetter reaction. Furthermore, this compound can be used as an inhibitor of several enzymes and as an antioxidant. Finally, this compound can be used to modulate the expression of several genes involved in the regulation of cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

Synthèse et développement de médicaments

Ce composé sert d'intermédiaire précieux dans la synthèse de divers produits pharmaceutiques. Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux médicaments présentant des propriétés antibactériennes, antifongiques et anticancéreuses potentielles . Le groupe tert-butyle en particulier fournit un mécanisme de protection pendant le processus de synthèse, permettant à des réactions spécifiques de se produire sans affecter les parties sensibles de la molécule.

Évaluation biologique

Les chercheurs utilisent ce composé pour l'évaluation biologique en raison de sa réactivité et de la présence du cycle oxazinan. Il peut être utilisé pour étudier les interactions avec les macromolécules biologiques, ce qui est crucial pour comprendre la pharmacocinétique et la pharmacodynamie de nouveaux candidats médicaments .

Intermédiaire anticonvulsivant et analgésique

Des composés similaires au Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate ont été identifiés comme intermédiaires dans la synthèse de médicaments anticonvulsivants et analgésiques, tels que la lacosamide . Cela met en évidence son importance dans le développement de médicaments destinés au traitement des affections neurologiques.

Intermédiaires chimiques

Le groupe tert-butylcarbamate est souvent utilisé dans les réactions catalysées au palladium pour synthétiser des anilines N-Boc-protégées, qui sont essentielles à la création de molécules organiques complexes. Cela démontre le rôle du composé dans l'avancement de la chimie organique synthétique .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(3-oxooxazinan-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTFVYHVAGWBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)